cyclooct-4-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclooct-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJRQVMECBHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338383 | |
| Record name | 4-Cycloocten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-14-0 | |
| Record name | 4-Cycloocten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Cyclooct 4 En 1 One
Reactivity at the Carbonyl Group
The carbonyl group in cyclooct-4-en-1-one is a primary site for nucleophilic attack and enolization, leading to a variety of important chemical transformations.
Nucleophilic Addition Reactions (e.g., Reductions to Alcohols)
The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. A common and synthetically important example of this is the reduction of the ketone to the corresponding alcohol, cyclooct-4-en-1-ol (B7950028). This transformation can be achieved using various reducing agents.
For instance, the reduction of trans-cyclooct-4-en-one with sodium borohydride (B1222165) (NaBH₄) produces the axial alcohol diastereomer in high yield. chemrxiv.org In one study, this reaction yielded the axial product as a single diastereomer. chemrxiv.org While lithium aluminum hydride (LiAlH₄) can also be used, it may lead to partial isomerization of the alkene. chemrxiv.org Computational studies have predicted that nucleophilic addition to trans-cyclooct-4-enone occurs almost exclusively from the equatorial face, resulting in the formation of axial-substituted diastereomers. chemrxiv.orgnih.gov This stereoselectivity is a key feature in the synthesis of specific isomers of functionalized trans-cyclooctenes. chemrxiv.org
The general mechanism for the reduction of a ketone to an alcohol by a hydride reagent involves two main steps:
Nucleophilic addition of the hydride ion (H⁻) to the electrophilic carbonyl carbon, which breaks the C=O π bond and forms a C-H bond, resulting in a negatively charged oxygen (alkoxide). masterorganicchemistry.com
Protonation of the resulting alkoxide by an acid workup to yield the final alcohol product. masterorganicchemistry.com
| Reactant | Reagent | Product | Key Findings | Reference |
| trans-Cyclooct-4-en-one | NaBH₄ | axial-Cyclooct-4-en-1-ol | High yield, single diastereomer | chemrxiv.org |
| trans-Cyclooct-4-en-one | LiAlH₄ | axial-Cyclooct-4-en-1-ol | Product formed, but with partial alkene isomerization | chemrxiv.org |
Enolization and Related Reactions
Under appropriate basic or acidic conditions, this compound can undergo enolization to form an enol or an enolate. This transformation involves the removal of a proton from one of the α-carbons (the carbon atoms adjacent to the carbonyl group), leading to the formation of a carbon-carbon double bond and a hydroxyl group (enol) or an alkoxide (enolate). The resulting enol or enolate is a nucleophilic species and can participate in a variety of subsequent reactions, such as alkylation, aldol (B89426) condensation, and halogenation at the α-position. The specific conditions of the reaction, including the base or acid used, solvent, and temperature, can influence the regioselectivity of enolate formation (i.e., which α-proton is removed).
Reactivity of the Alkene Moiety
The alkene double bond in this compound provides another reactive site for a range of chemical transformations, including cycloadditions, metathesis, and isomerization.
Cycloaddition Reactions (e.g., Inverse Electron-Demand Diels-Alder)
The trans isomer of this compound and its derivatives, particularly trans-cyclooctenes, are highly effective dienophiles in inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.govwikipedia.org This type of cycloaddition occurs between an electron-rich dienophile and an electron-poor diene, such as 1,2,4,5-tetrazines. wikipedia.org The high ring strain of the trans-cyclooctene (B1233481) significantly accelerates the reaction, making it one of the fastest bioorthogonal ligation reactions known. researchgate.net
The IEDDA reaction involving trans-cyclooctenes proceeds via a [4+2] cycloaddition to form a tricyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of dinitrogen, resulting in a stable dihydropyridazine (B8628806) product. nih.gov These reactions are characterized by their high speed, selectivity, and biocompatibility, making them valuable tools in chemical biology for applications like cellular imaging and labeling. researchgate.netnih.gov The rate of the IEDDA reaction between trans-cyclooctene derivatives and tetrazines can be very high, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹. google.com
| Reaction Type | Reactants | Key Features | Applications | Reference |
| Inverse Electron-Demand Diels-Alder (IEDDA) | trans-Cyclooctene derivative, 1,2,4,5-Tetrazine | Fast kinetics, high selectivity, biocompatible, catalyst-free | Bioorthogonal chemistry, biological labeling and imaging | researchgate.netnih.govsigmaaldrich.com |
Ring-Opening and Cross-Metathesis Reactions
The alkene in this compound can participate in olefin metathesis reactions, a powerful method for forming new carbon-carbon double bonds. Ring-opening metathesis polymerization (ROMP) of cyclooctene (B146475) and its derivatives can be used to synthesize polyolefin-based elastomers. chinesechemsoc.org Ring-opening cross-metathesis (ROCM) of cyclooctenes with other alkenes (cross partners) allows for the synthesis of linear dienes. caltech.edu
Studies have shown that cyclooctene readily undergoes ring-opening in the presence of ruthenium-based metathesis catalysts. caltech.edu The efficiency of ROCM can be influenced by the nature of the cross partner, with electron-deficient alkenes often being required for less reactive cycloolefins. caltech.edu The mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition of the alkene to a metal alkylidene catalyst. illinois.edu This intermediate then undergoes a cycloreversion to generate new alkene products and regenerate the catalyst. illinois.edu
| Metathesis Reaction | Substrate | Catalyst Type | Product Type | Reference |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclooctene derivative | Ruthenium-based (e.g., Grubbs catalysts) | Polyolefin elastomers | chinesechemsoc.org |
| Ring-Opening Cross-Metathesis (ROCM) | Cyclooctene | Ruthenium-based (e.g., Grubbs catalysts) | Linear dienes | caltech.edu |
Isomerization Processes (e.g., trans-to-cis alkene isomerization)
The cis and trans isomers of this compound and its derivatives can be interconverted. The synthesis of the more strained and highly reactive trans-isomer is often achieved through photochemical isomerization of the more stable cis-isomer. nih.govbas.bg This process typically involves irradiating the cis-isomer with UV light in the presence of a photosensitizer, such as methyl benzoate. bas.bgresearchgate.net
A photostationary state is eventually reached, containing a mixture of both isomers. bas.bg To improve the yield of the trans-isomer, methods have been developed to selectively remove it from the reaction mixture as it forms. One such method involves the complexation of the trans-alkene with silver nitrate (B79036) (AgNO₃) impregnated on silica (B1680970) gel. google.comresearchgate.net The cis-isomer does not form a stable complex and remains in solution to be further photoisomerized. researchgate.net While the trans-isomer is highly reactive in cycloaddition reactions, it can also isomerize back to the more stable cis-form, a process that can be mediated by certain substances. nih.gov
| Process | Starting Material | Conditions | Product | Key Aspect | Reference |
| Photoisomerization | cis-Cyclooct-4-en-1-ol | UV light, photosensitizer (e.g., methyl benzoate) | trans-Cyclooct-4-en-1-ol | Reaches a photostationary state | bas.bgresearchgate.net |
| Selective Trapping | Mixture of cis and trans isomers | AgNO₃-impregnated silica gel | Isolated trans-isomer | trans-isomer selectively forms a complex with Ag⁺ | google.comresearchgate.net |
| Isomerization | trans-Cyclooctene | Copper-containing serum proteins | cis-Cyclooctene | Deactivation pathway for trans-cyclooctene in biological media | nih.gov |
Oxygenation Reactions of Cyclooctenes
The formation of this compound itself is a key transformation within the study of cyclooctene oxygenation. The oxidation of the parent hydrocarbon, (Z)-cyclooctene, can be achieved using specialized catalytic systems. Research has shown that a tri-copper complex, in the presence of hydrogen peroxide (H₂O₂), effectively mediates the oxidation of cyclooctene. This reaction yields a mixture of products, including the desired (Z)-cyclooct-4-en-1-one, alongside (Z)-cyclooct-4-en-1-ol and the corresponding epoxide, 9-oxabicyclo[6.1.0]nonane. The process is efficient, with the reaction completing within 30 minutes at room temperature as the H₂O₂ is consumed.
Another related transformation is the oxidation of the corresponding alcohol, cyclooct-4-en-1-ol, to produce this compound. ontosight.ai This is a standard synthetic route that highlights the relationship between the alcohol, ketone, and the parent alkene in this class of compounds.
Table 1: Products from Tri-Copper Catalyzed Oxidation of (Z)-Cyclooctene
| Starting Material | Catalyst | Oxidant | Products |
| (Z)-Cyclooctene | Tri-copper complex | H₂O₂ | (Z)-Cyclooct-4-en-1-one |
| (Z)-Cyclooct-4-en-1-ol | |||
| 9-Oxabicyclo[6.1.0]nonane |
Transannular Reactions and Skeletal Rearrangements
The medium-sized ring of this compound and its derivatives is conformationally flexible, predisposing it to transannular reactions, where a bond is formed between non-adjacent atoms across the ring. These reactions often result in significant skeletal rearrangements, leading to the formation of more stable bicyclic systems.
A pertinent example involves the acid-catalyzed reaction of cyclooct-4-enylidene methyl ketone, a close derivative of this compound. When treated with boron trifluoride etherate in benzene (B151609), this compound undergoes a transannular cyclization and rearrangement to produce 9-acetyl-1-phenylbicyclo[3.3.1]nonane. le.ac.uk This transformation involves the formation of a carbon-carbon bond across the ring, effectively converting the monocyclic eight-membered ring into a fused bicyclic structure. le.ac.uk The structure of the resulting bicyclo[3.3.1]nonane system was confirmed through degradation to 1-phenylbicyclo[3.3.1]nonan-9-one and comparison with an authentically synthesized sample. le.ac.uk
The propensity for such rearrangements is a general feature of cyclooctene systems. For instance, the trans-isomer of cyclooct-4-en-1-ol is known to undergo a transannular attack by its axial hydroxyl group. core.ac.uk Furthermore, studies on iodo dienones that form cyclooctenone radical intermediates show subsequent transannular cyclizations that yield fused ring systems like decalones. rsc.org These reactions underscore the thermodynamic driving force favoring the conversion of the strained monocyclic ring into more stable bicyclic frameworks. le.ac.ukrsc.org
Table 2: Acid-Catalyzed Transannular Rearrangement of a this compound Derivative le.ac.uk
| Starting Material | Reagent | Solvent | Product |
| Cyclooct-4-enylidene methyl ketone | Boron trifluoride etherate | Benzene | 9-Acetyl-1-phenylbicyclo[3.3.1]nonane |
Stereochemical Aspects in Cyclooct 4 En 1 One Chemistry
Geometrical and Conformational Isomerism
The structure of cyclooct-4-en-1-one allows for both geometrical isomerism at the double bond and a complex array of conformations within the eight-membered ring.
Cis/Trans Isomerism of the Cyclooctene (B146475) Double Bond
The double bond in the cyclooctene ring of this compound can exist in either a cis (Z) or trans (E) configuration. stackexchange.commasterorganicchemistry.comlibretexts.org Due to the constraints of the eight-membered ring, the cis-isomer is the more stable and common form. However, the trans-isomer, while highly strained, can be synthesized and isolated, often through photochemical isomerization of the cis-isomer. nih.govudel.edu The trans-isomer is of significant interest in bioorthogonal chemistry due to its high reactivity in reactions like the tetrazine ligation. nih.gov The stability of the trans-isomer is noteworthy; for instance, at 90°C in DMSO-d6, only a small percentage of a trans-cyclooctene (B1233481) derivative isomerizes to the cis-form over an extended period. rsc.org
Conformational Dynamics of the Eight-Membered Ring
Eight-membered rings like that in this compound are conformationally complex due to their flexibility. kcl.ac.uk The conformational landscape of the related cyclooctanone (B32682) has been studied extensively, revealing a preference for boat-chair conformations to minimize non-bonded transannular interactions. kcl.ac.ukrsc.org Computational studies and experimental data, including 13C-NMR spectroscopy, support the boat-chair as the most stable conformation for cyclooctanone. koreascience.kr Specifically, an unsymmetrical boat-chair conformation was identified as the stable form at low temperatures. koreascience.kr
Asymmetric Synthesis and Stereocontrol
The synthesis of enantiomerically pure or enriched this compound derivatives is a significant challenge and a key area of research, driven by the importance of these chiral building blocks in organic synthesis.
Diastereoselective Synthesis of Cyclooctenones
Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of cyclooctenones, this can be achieved through various strategies, including cascade reactions. For instance, a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates has been reported to produce highly functionalized cyclohexanones with excellent diastereoselectivity, a strategy that could potentially be adapted for larger rings. beilstein-journals.org Another approach involves the rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, which allows for the diastereoselective construction of bicyclic cyclooctenones. capes.gov.br
A particularly noteworthy method for the diastereoselective synthesis of trans-cyclooctene derivatives involves the stereocontrolled addition of nucleophiles to trans-cyclooct-4-en-one. nih.govnih.gov This approach is advantageous as it installs stereocenters after the challenging photochemical isomerization step, providing a general and scalable platform for a variety of functionalized trans-cyclooctenes. nih.govudel.edu
Stereoselective Nucleophilic Additions to the Ketone
The ketone functionality in this compound is a key site for introducing new stereocenters via nucleophilic addition. The stereochemical outcome of these additions is influenced by the conformation of the eight-membered ring and the facial bias it creates.
For trans-cyclooct-4-en-one, nucleophilic additions have been shown to occur with high diastereoselectivity. nih.govnih.gov Computational models and experimental results indicate that nucleophiles preferentially add to the equatorial face of the ketone, leading to the formation of axial alcohol products as single diastereomers. nih.govresearchgate.net This stereocontrol is crucial for the synthesis of "a-TCOs" (axial-trans-cyclooctenols), a class of trans-cyclooctenes with favorable properties for bioorthogonal applications. nih.govudel.edunih.gov A variety of nucleophiles, including organolithium reagents, have been successfully employed in these stereocontrolled 1,2-additions. nih.gov
In the case of cis-cyclooctenones, asymmetric 1,4-conjugate additions of organometallic reagents, catalyzed by chiral ligands, have been developed. For example, the copper-catalyzed asymmetric addition of diethylzinc (B1219324) to 2-cyclooctenone in the presence of a chiral phosphoramidite (B1245037) ligand proceeds with high enantioselectivity. rug.nl Similarly, chiral cuprate (B13416276) reagents have been used for the enantioselective conjugate addition of n-butyl groups to 2-cyclooctenone. researchgate.net
Kinetic Resolution Techniques for Chiral Cyclooctene Derivatives
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This method is particularly useful for preparing enantiomerically enriched chiral alcohols from racemic mixtures. nih.gov
Enzymatic kinetic resolution is a widely used and effective method. wikipedia.orgmpg.de Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed for the resolution of racemic alcohols through stereoselective acylation. nih.govresearchgate.net For instance, racemic secondary alcohols can be resolved to high enantiomeric excess by the lipase-catalyzed acylation of one enantiomer, leaving the other unreacted. researchgate.net This strategy has been applied to the synthesis of chiral intermediates for complex natural products. nih.gov While specific examples for the kinetic resolution of cyclooct-4-en-1-ol (B7950028) are not detailed in the provided search results, the general principles of enzymatic resolution of secondary alcohols are well-established and applicable. nih.govresearchgate.net
Chemoenzymatic dynamic kinetic resolution, which combines an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of a single enantiomer. wikipedia.org This has been successfully applied to the synthesis of chiral lactones and secondary alcohols using a combination of a lipase and a ruthenium catalyst. wikipedia.org
Table of Research Findings on Stereoselective Reactions
| Reaction Type | Substrate | Reagent/Catalyst | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| 1,2-Nucleophilic Addition | trans-Cyclooct-4-en-one | LiAlH4 | axial-trans-Cyclooct-4-en-ol | Exclusive axial diastereomer | researchgate.net |
| 1,2-Nucleophilic Addition | trans-Cyclooct-4-en-one | Lithium phenylacetylide | axial-(Phenylethynyl)-trans-cyclooct-4-en-ol | High diastereoselectivity | nih.gov |
| 1,4-Conjugate Addition | 2-Cyclooctenone | Et2Zn, Cu(OTf)2, (S,R,R)-L1 (phosphoramidite) | (S)-3-Ethylcyclooctanone | 97% ee | rug.nl |
| 1,4-Conjugate Addition | 2-Cyclooctenone | n-BuLi, CuI, (S)-MAPP (chiral amine) | (R)-3-n-Butylcyclooctanone | Up to 97% ee | researchgate.net |
External Asymmetric Induction in Catalysis
External asymmetric induction is a powerful strategy in chemical synthesis where a chiral catalyst creates a three-dimensional environment that preferentially favors the formation of one enantiomer or diastereomer of a product over others. In the context of this compound and its derivatives, this is typically achieved using transition metal complexes bearing chiral ligands or through the use of biocatalysts.
The synthesis of specific enantiomers of cyclooctene derivatives often relies on the stereoselective synthesis of their precursors. For instance, palladium-catalyzed asymmetric synthesis has been successfully employed to create chiral cycloalkenone derivatives. rsc.org One common approach involves the kinetic resolution of a racemic mixture. In a kinetic resolution, a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material, allowing for their separation. Palladium catalysts, when combined with chiral ligands such as SUPRAphos, have been shown to perform highly efficient kinetic resolution of substrates like cyclohexenyl acetate (B1210297), a structural analog of cyclooctenyl acetate. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones under acidic conditions can proceed through a dynamic kinetic resolution to yield chiral trans-cycloalkanol derivatives with high enantioselectivity. rsc.org
Biocatalysis offers an alternative and highly selective method for achieving external asymmetric induction. Lipases, a class of enzymes, are widely used for the kinetic resolution of racemic alcohols and their esters due to their availability, broad substrate specificity, and high enantioselectivity. mdpi.com For example, lipases from Pseudomonas sp. have demonstrated high enantioselectivity in the acetylation of 2-azidocycloalkanols. researchgate.net The kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol and its corresponding acetate has been accomplished using lipases, with reaction parameters optimized to yield highly enriched or enantiopure products. mdpi.com Such enzymatic methods are valuable for preparing enantiomerically pure cyclooctenols, which are direct precursors to or can be obtained from the reduction of chiral this compound.
The table below summarizes examples of catalytic systems used for asymmetric synthesis and resolution of cyclooctene-related structures.
| Catalyst System | Substrate Type | Reaction Type | Outcome |
| Palladium / Chiral Ligand | Racemic Cyclohexenyl Acetate | Kinetic Resolution | Fast and efficient resolution (S-value up to 12) nih.gov |
| Palladium / Chiral Ligand | 2-Aryl Cyclic Ketones | Dynamic Kinetic Resolution | Chiral trans-cycloalkanols with excellent enantioselectivity rsc.org |
| Lipase (e.g., from Pseudomonas cepacia) | Racemic (Z)-cyclooct-5-ene-1,2-diol | Kinetic Resolution (Acetylation) | Enantiomerically enriched diols and acetates mdpi.com |
| Lipase (e.g., Novozyme 435) | Racemic trans-2-Azidocyclohexanol | Kinetic Resolution (Acetylation) | Successful resolution with 99% enantiomeric excess researchgate.net |
Influence of Stereochemistry on Reactivity and Stability
The stereochemistry of the this compound ring system profoundly influences its stability and chemical reactivity. The key stereochemical features are the configuration of the C4-C5 double bond (cis or trans) and, in substituted derivatives, the orientation of the substituent (axial or equatorial).
The trans-isomer of the cyclooctene ring is significantly more strained than the corresponding cis-isomer. researchgate.net This high ring strain makes trans-cyclooctene derivatives, including trans-cyclooct-4-en-1-one, exceptionally reactive, particularly in cycloaddition reactions. researchgate.netnih.gov However, this high reactivity comes at the cost of reduced stability. The strained trans-isomer can undergo isomerization to the more stable, but far less reactive, cis-isomer. researchgate.net This isomerization can be facilitated by external factors, such as the presence of copper-containing proteins in biological systems. nih.govresearchgate.net
For substituted trans-cyclooctene derivatives, a second layer of stereochemical influence arises from the axial or equatorial position of the substituent. The most stable conformation of the trans-cyclooctene ring resembles a chair form. nih.gov Density functional theory (DFT) calculations have shown that for a functionalized trans-cyclooctene, the axial isomer is approximately 1.1 kcal/mol higher in energy, and therefore less stable, than the corresponding equatorial isomer. nih.govresearchgate.net
This difference in stability translates directly into a significant difference in reactivity. The increased strain of the axially substituted isomer makes it more reactive. nih.govresearchgate.net Experimental studies have consistently shown that axial isomers of trans-cyclooctenol react significantly faster than their equatorial counterparts. In the inverse-electron-demand Diels-Alder reaction with tetrazines, the axial diastereomer is approximately four times more reactive than the equatorial diastereomer. nih.govresearchgate.net
Furthermore, stereochemistry dictates the facial selectivity of nucleophilic attacks on the carbonyl group of trans-cyclooct-4-en-one. Computational models predict that nucleophilic addition, for instance by a hydride source like LiAlH₄, will preferentially occur on the equatorial face of the ketone. researchgate.netnih.gov This preference is attributed to the steric hindrance posed by 1,3-diaxial interactions in the ground-state 'crown' conformation, which disfavors the axial approach of the nucleophile. nih.gov
The following table provides a comparative overview of the reactivity of different stereoisomers of hydroxyl-substituted trans-cyclooctene in a reaction with a tetrazine derivative. nih.govnih.gov
| Stereoisomer | Second-Order Rate Constant (k₂) with Tetrazine | Relative Reactivity |
| Equatorial 5-hydroxy-trans-cyclooctene | 22,400 M⁻¹s⁻¹ nih.gov | 1 |
| Axial 5-hydroxy-trans-cyclooctene | 70,000 M⁻¹s⁻¹ nih.gov | ~3.1x |
| Axial 5-hydroxy-trans-cyclooctene (alternative measurement) | 80,000 M⁻¹s⁻¹ nih.govresearchgate.net | ~3.6x |
Mechanistic Investigations of Cyclooct 4 En 1 One Reactions
Elucidation of Reaction Mechanisms
The study of reaction mechanisms provides a detailed understanding of how transformations of cyclooct-4-en-1-one occur at a molecular level. This includes the role of catalysts, the nature of intermediates, and the stereochemical outcomes of reactions.
Catalytic Reaction Pathways (e.g., Rhodium-catalyzed oxygenation)
Rhodium catalysts are pivotal in various transformations involving unsaturated systems like this compound. While specific studies on the rhodium-catalyzed oxygenation of this compound are not extensively detailed in the provided results, the general mechanisms of rhodium catalysis offer significant insights.
In related systems, rhodium-catalyzed reactions, such as [4+2+2] cycloadditions, proceed through a series of well-defined steps. rsc.org Typically, the catalytic cycle begins with the coordination of the unsaturated substrate (in this case, a derivative of cyclooctene) to the rhodium center, often displacing a weakly bound ligand. rsc.org This is followed by an oxidative cyclization step, which forms a metallacyclic intermediate. rsc.org For instance, in the cycloaddition of dienynes, a vinyl rhodium π-allyl intermediate is proposed. rsc.org Subsequent reductive elimination from this intermediate yields the final carbocyclic product. rsc.org The nature of the ligands on the rhodium catalyst, such as bisphosphine monooxides, plays a crucial role in the efficiency and selectivity of these transformations. rsc.org
The general mechanism for C-H activation by a metal catalyst involves the cleavage of a C-H bond and the formation of a carbon-metal bond, leading to a cyclometallated intermediate. scielo.br The electronic and steric properties of both the metal catalyst and the substrate are critical in this process. scielo.br
Mechanism of Nucleophilic Additions (e.g., hydride delivery)
Nucleophilic addition is a fundamental reaction of ketones, including this compound. The carbonyl group (C=O) is polar, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. unacademy.com The general mechanism involves two main steps:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. unacademy.com
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a protic solvent or added acid, to yield an alcohol. unacademy.com
In the context of this compound, particularly its strained trans-isomer, nucleophilic additions such as hydride delivery are highly stereoselective. For example, the reduction of trans-cyclooct-4-en-one with lithium aluminum hydride (LiAlH₄) results in the nucleophilic addition of a hydride ion. researchgate.netnih.gov Computational studies and experimental results show that the hydride adds exclusively to the equatorial face of the molecule. researchgate.netnih.gov This stereoselectivity is attributed to the specific conformation of the strained eight-membered ring. researchgate.netnih.gov
This selective nucleophilic addition is a key step in the synthesis of specific diastereomers of trans-cyclooctenes, which are valuable in bioorthogonal chemistry. researchgate.net The resulting axial alcohol can be further functionalized. nih.gov
It is important to distinguish between 1,2-addition (direct attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon of the enone system). libretexts.orglibretexts.org The choice between these pathways is influenced by the nature of the nucleophile. Strong bases like Grignard reagents tend to favor 1,2-addition, while weaker bases often lead to 1,4-addition. libretexts.org
Intramolecular Rearrangement Mechanisms (e.g., carbocationic, peroxonium ion intermediates)
Intramolecular rearrangements of this compound derivatives can proceed through various reactive intermediates.
Carbocationic Intermediates: These are common in reactions involving strong acids or leaving groups. masterorganicchemistry.com A carbocation can be generated from an alcohol precursor via protonation and loss of water, or from an alkyl halide via loss of a halide ion. masterorganicchemistry.com Once formed, the carbocationic intermediate can undergo several transformations, including:
Attack by a nucleophile: This leads to substitution or addition products. masterorganicchemistry.com
Elimination of a proton: This results in the formation of an alkene (E1 reaction). masterorganicchemistry.com
Rearrangement: A less stable carbocation can rearrange to a more stable one via hydride or alkyl shifts.
Synthetically useful reactions involving carbocations often require a termination step to prevent polymerization. sinica.edu.tw
Peroxonium Ion Intermediates: Studies on the reactions of 1-hydroperoxycyclooct-4-ene with electrophiles have shown the formation of bicyclic ethers. researchgate.netucl.ac.uk These reactions are proposed to proceed through the formation of peroxonium ion intermediates. researchgate.netucl.ac.uk For example, the reaction of 1-hydroperoxycyclooct-4-ene with electrophiles can lead to the formation of a gem-dialkylperoxonium ion. This intermediate can then undergo further reactions, such as an oxygen transfer to an epoxyhydroperoxide, forming a hydrotrioxide intermediate that decomposes to release oxygen. ucl.ac.uk The reaction of 1-t-butylperoxycyclooct-4-ene with electrophiles also results in the formation of bicyclic ethers, suggesting the involvement of trialkylperoxonium ions that undergo a Baeyer-Villiger-type cleavage of the O-O bond. researchgate.netucl.ac.uk
Kinetic Analysis of Transformations
Kinetic analysis provides quantitative data on the rates of chemical reactions, offering further insight into reaction mechanisms and the factors that influence them.
Determination of Reaction Rate Constants (e.g., in bioorthogonal ligations)
The reactions of cyclooctene (B146475) derivatives, particularly trans-cyclooctenes, with tetrazines are a cornerstone of bioorthogonal chemistry due to their exceptionally fast kinetics. rsc.org These inverse-electron-demand Diels-Alder (IEDDA) reactions have second-order rate constants that can be very high. rsc.org
The rate constants for these ligations are typically determined using techniques like stopped-flow spectrometry with fluorescence detection or UV/vis spectroscopy. acs.orgnih.gov For instance, the reaction of a fluorogenic tetrazine with a dienophile allows for real-time monitoring of the reaction progress through the increase in fluorescence. rsc.orgacs.org
The table below presents some reported second-order rate constants for the reaction of various cyclooctene derivatives with tetrazines.
| Cyclooctene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
|---|---|---|---|
| TCO-pSar₆₆ | HELIOS 347Me | 1806 | PBS (pH 7.4) |
| mTz-pSar₂₀ | TCO-PEG₄ | 463 | PBS (pH 7.4) |
| PeptoBrush 1 | Tetrazine 15 | >25,000 (per TCO unit) | PBS, 37°C |
| TCO-TTP | Tz-pym | 1087 | Aqueous solution |
| Axial trans-cyclooct-4-enol derivative | 3,6-dipyridyl-s-tetrazine | (80 ± 0.2) x 10³ | Aqueous media |
| Equatorial trans-cyclooct-4-enol derivative | 3,6-dipyridyl-s-tetrazine | (22 ± 0.04) x 10³ | Aqueous media |
Factors Influencing Reaction Kinetics and Selectivity
Several factors can influence the rate and selectivity of chemical reactions involving this compound and its derivatives. libretexts.orgalloprof.qc.casparkl.meatascientific.com.auopentextbc.ca
Reactant Concentration: Generally, increasing the concentration of reactants leads to a higher frequency of molecular collisions, thereby increasing the reaction rate. libretexts.orgsparkl.meatascientific.com.au
Temperature: Higher temperatures increase the kinetic energy of molecules, resulting in more frequent and more energetic collisions. libretexts.orgalloprof.qc.casparkl.me This increases the proportion of molecules that can overcome the activation energy barrier. alloprof.qc.casparkl.meopentextbc.ca
Catalysts: Catalysts provide an alternative reaction pathway with a lower activation energy, which increases the reaction rate without the catalyst being consumed in the process. libretexts.orgsparkl.me The nature of the catalyst and its ligands is crucial for both rate and selectivity. rsc.orgrsc.org
Physical State and Surface Area: For reactions involving reactants in different phases, the surface area of contact is a limiting factor. sparkl.meatascientific.com.auopentextbc.ca
Solvent: The polarity and viscosity of the solvent can influence reaction rates. libretexts.org For instance, in the reactions of 1-hydroperoxycyclooct-4-ene with electrophiles, shifting to a more polar solvent reduces the yield of ketone and alcohol products. ucl.ac.uk
Steric and Electronic Effects: The structure of the reactants plays a significant role. In the bioorthogonal ligation of trans-cyclooctenes, the strain of the double bond is a major driving force for the high reaction rates. Furthermore, the stereochemistry of substituents on the cyclooctene ring can have a profound impact. For example, the axial isomer of a trans-cyclooctenol derivative reacts up to four times faster than the equatorial isomer due to increased ring strain. nih.gov Electron-withdrawing or -donating groups on the reacting partners can also modulate reactivity.
Computational Studies and Theoretical Modeling of Cyclooct 4 En 1 One
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure and reactivity of molecules. These calculations provide detailed insights into reaction energetics and mechanisms at the atomic level.
DFT calculations are frequently employed to map the potential energy surfaces of chemical reactions involving cyclooctane (B165968) derivatives. By locating and characterizing transition states (the highest energy points along a reaction coordinate), chemists can predict the feasibility and kinetics of a proposed transformation.
For instance, computational modeling has been used to explore the oxidative addition of organotriflates, including cyclic vinyl triflates, to nickel(0) complexes. chemrxiv.org Free energy profiles calculated at the MN15/6-311+G(d,p)/SMD(benzene)//B3LYP-D3/6-31G(d)+LANL2TZ(f) level of theory can elucidate the step-by-step energy changes, from reactant complex formation to the final product. chemrxiv.org The calculations reveal that the formation of an initial η2-substrate complex is followed by the crucial oxidative addition step, which represents the primary energy barrier. chemrxiv.org
In a study on the reactions of various cycloalkenyl triflates, the free energies for the oxidative addition transition state were calculated, providing a quantitative measure of the reaction barrier. chemrxiv.org
Table 1: Calculated Free Energy Data for Oxidative Addition Reactions
| Substrate | η2-Complex (Grel, kcal/mol) | Oxidative Addition TS (Grel, kcal/mol) |
|---|---|---|
| Cyclopent-1-en-1-yl triflate | -2.8 | 25.1 |
| Cyclohex-1-en-1-yl triflate | 0.7 | 28.5 |
| Cyclohept-1-en-1-yl triflate | -2.1 | 25.4 |
| Cyclooct-1-en-1-yl triflate | -2.5 | 25.8 |
Source: Data derived from computational studies on nickel-catalyzed reactions. chemrxiv.org
Similarly, in rhodium-catalyzed cycloadditions that form eight-membered rings, quantum chemical calculations identified the turnover-limiting step as the initial cyclopropane (B1198618) cleavage, which proceeds through an oxidative addition transition state. pku.edu.cn Such detailed energy profiles are crucial for optimizing reaction conditions and catalyst design. pku.edu.cnethernet.edu.et In Au(I)-catalyzed reactions, DFT has been used to reveal that the energy barrier for a key step can be around 24.1 kcal mol−1 in a nonpolar solvent. rsc.org
DFT calculations are instrumental in distinguishing between proposed reaction mechanisms. By computing the energy profiles for all plausible pathways, the most favorable route can be identified. This approach was used to understand the mechanism of a rhodium-catalyzed [5 + 2 + 1] cycloaddition, where the catalytic cycle was shown to involve cyclopropane cleavage, alkene insertion, CO insertion, and reductive elimination. pku.edu.cn
Computational studies on nickel hydride complexes demonstrated that the insertion of 1,5-cyclooctadiene (B75094) (COD) into a Ni-H bond leads to a cyclooct-4-en-1-yl complex. acs.org DFT calculations, often incorporating a polarizable continuum model (PCM) to account for solvent effects, can be essential for accurately modeling reaction thermodynamics, especially when gas-phase calculations contradict experimental observations in solution. acs.org For Au(I)-catalyzed cycloisomerizations, DFT calculations have rationalized the solvent-controlled chemodivergence of reactions, showing how different intermediates (e.g., allyl-gold vs. alkyl-gold species) are favored in different solvents. rsc.org Molecular dynamics simulations have also been used to show how attractive potentials within certain molecular structures, such as peptobrushes functionalized with trans-cyclooctene (B1233481), can increase reaction rates by keeping reactants in close proximity. acs.org
Prediction of Transition States and Energy Profiles.
Molecular Mechanics and Dynamics Simulations
While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) offer a faster approach to study large-scale molecular motions, such as conformational changes and their influence on reactivity.
Eight-membered rings like cyclooct-4-en-1-one are highly flexible and can exist as a mixture of multiple low-energy conformations. kcl.ac.uk The complexity of this conformational landscape is due to a delicate balance of torsional strain and non-bonded transannular interactions. kcl.ac.uk
Molecular mechanics is a primary tool for exploring this landscape. For the related saturated compound, cyclooctanone (B32682), molecular mechanics (MM+) sampling followed by optimization with DFT (M062X) and ab initio (MP2) methods identified ten distinct conformations. kcl.ac.uk The boat-chair (BC) family of conformers is generally the most stable. kcl.ac.uk Computational analysis of cyclooctene (B146475), the parent hydrocarbon, also revealed multiple chiral conformations and characterized the energy barriers for their interconversion. researchgate.net This flexibility is a hallmark of medium-sized rings, distinguishing them from smaller, more rigid rings like cyclopentane (B165970) or cyclohexane. kcl.ac.uklibretexts.org
Table 2: Calculated Relative Abundance of Cyclooctanone Conformers
| Conformer | Relative Abundance (Ne carrier gas) | Relative Abundance (He carrier gas) |
|---|---|---|
| BC1 | 525 | 210 |
| TBC1 | 12 | 6 |
| BC2 | 1 | 1 |
Source: Data from a combined molecular mechanics and spectroscopic study. kcl.ac.uk
These computational analyses provide a quantitative understanding of ring strain and the relative populations of different conformers, which directly impacts the molecule's chemical behavior.
The specific conformation adopted by this compound during a reaction can dictate the stereochemical outcome. Computational models are used to predict this stereoselectivity by comparing the energies of the transition states leading to different stereoisomeric products.
For example, in the nucleophilic addition of a hydride to trans-cyclooct-4-enone, transition-state calculations were performed to determine whether the nucleophile would add to the equatorial or axial face of the carbonyl group. researchgate.net These calculations predicted that addition to the equatorial face is favored, a result that aligns with experimental observations where the axial alcohol is the exclusive product. researchgate.net Similarly, in rhodium-catalyzed cycloadditions, the origin of diastereoselectivity was explained by comparing the energies of the transition states for alkene insertion. pku.edu.cn The ability to computationally predict and rationalize stereoselectivity is a powerful tool in synthetic chemistry, guiding the design of reactions to achieve specific stereoisomers. rsc.orgkcl.ac.ukresearchgate.net
Applications of Cyclooct 4 En 1 One in Advanced Organic Synthesis and Chemical Biology
Utility as a Building Block in Complex Molecule Synthesis
The inherent ring strain and functional handles of the cyclooctenone framework make it a powerful precursor for the synthesis of intricate and sterically demanding molecules. Chemists have harnessed its reactivity to forge complex natural products, construct challenging cyclic systems, and generate key intermediates for the pharmaceutical industry.
Contribution to Total Synthesis of Natural Products and Bioactive Compounds
While direct applications of cyclooct-4-en-1-one in total synthesis are not extensively documented, its derivatives, particularly the corresponding alcohol, cyclooct-4-en-1-ol (B7950028), serve as crucial building blocks. For instance, the related compound 4-cyclooctene-1-methanol (B12354234) is utilized as a precursor for prostaglandin (B15479496) analogs and therapeutics derived from terpenes. vulcanchem.com The bicyclic structure that can be derived from the cyclooctene (B146475) core mimics the scaffolds found in many natural products, thereby enabling more efficient synthetic routes to these bioactive molecules. vulcanchem.com
Construction of Strained Cyclic Systems
The cyclooctane (B165968) ring is conformationally flexible, and the presence of the double bond in this compound allows for transannular reactions, which are intramolecular reactions that occur across the ring. These reactions are a powerful tool for the stereoselective synthesis of bicyclic systems, which are common motifs in natural products. Treatment of cyclooct-4-enylidene derivatives with acids can induce cyclization to form bicyclo[3.3.1]nonane systems. le.ac.uk Similarly, radical-induced cyclization of 5-(bromomethyl)cyclo-octene yields both bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane. researchgate.net The ability to form these bridged bicyclic structures from a readily available monocyclic precursor highlights the synthetic utility of the cyclooctene framework in accessing complex and strained architectures.
Table 1: Examples of Bicyclic Systems Synthesized from Cyclooctene Derivatives
| Starting Material Derivative | Reagent/Condition | Bicyclic Product | Reference |
|---|---|---|---|
| Ethyl (cyclooct-4-enylidene) acetate (B1210297) | Boron trifluoride etherate | 1-Phenylbicyclo[3.3.1]nonane-9-carboxylic acid ethyl ester | le.ac.uk |
| 5-(Bromomethyl)cyclo-octene | Tributyltin hydride | Bicyclo[4.2.1]nonane and Bicyclo[3.3.1]nonane | researchgate.net |
Precursor in the Synthesis of Pharmaceutical Intermediates
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically relevant molecules. The corresponding alcohol, cyclooct-4-en-1-ol, can be oxidized to cyclooct-4-enone, which is a key intermediate for certain pharmaceuticals. ontosight.ai Furthermore, derivatives such as cyclooct-4-en-1-yl propionate (B1217596) can act as intermediates in the synthesis of more complex pharmaceutical compounds due to their reactive sites. ontosight.ai Reductive amination of cyclooct-2-en-1-one, an isomer of this compound, yields cyclooct-2-en-1-amine, a building block used in drug development. The enantiomers of cyclooctene derivatives, accessible through asymmetric synthesis, are crucial for producing chiral auxiliaries in medicinal chemistry. vulcanchem.com
Role in Bioorthogonal Chemistry and Bioconjugation
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govwikipedia.org The strained nature of the double bond in trans-cyclooctene (B1233481) derivatives, which can be synthesized from this compound, makes them exceptionally reactive in certain types of "click chemistry" reactions, positioning them at the forefront of this field.
Cyclooctenones (e.g., Oxo-TCO) as Reactants in Strain-Promoted Click Chemistry
The most significant application of cyclooctenone derivatives in chemical biology is their use in strain-promoted click chemistry, particularly the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine. nih.govmedkoo.combiosyn.com This reaction is exceptionally fast and specific, allowing for the covalent labeling of biomolecules in complex biological environments without the need for a toxic copper catalyst. medkoo.com
A key derivative is trans-5-oxocene (oxoTCO), a hydrophilic version of TCO that can be synthesized from this compound precursors. nih.govudel.edu The presence of the oxygen atom enhances water solubility and improves clearance from non-target tissues in imaging applications. nih.govrsc.org The reaction between TCO derivatives and tetrazines is the fastest known bioorthogonal reaction, with rate constants that can reach up to 10⁶ M⁻¹s⁻¹. nih.govbroadpharm.com This rapid kinetics is crucial for applications in live-cell imaging and in vivo studies where low concentrations of reactants are used. nih.gov
Table 2: Comparison of Reactants in Strain-Promoted Click Chemistry
| Reactant Pair | Reaction Type | Key Features | Typical Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| trans-Cyclooctene (TCO) + Tetrazine | Inverse-electron-demand Diels-Alder | Extremely fast, catalyst-free, bioorthogonal | 10³ - 10⁶ | nih.govbiosyn.combroadpharm.com |
| Strained Alkyne (e.g., BCN) + Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, bioorthogonal, forms stable triazole | ~1 | broadpharm.com |
| Terminal Alkyne + Azide | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | High yielding, requires copper catalyst (toxic to cells) | 10 - 100 | broadpharm.com |
Design and Synthesis of Bioorthogonal Ligands and Chemical Probes
The TCO scaffold, derived from cyclooctenone, is a versatile platform for designing a wide array of bioorthogonal ligands and chemical probes for biological studies. medkoo.combiosyn.com By attaching a TCO moiety to a molecule of interest (e.g., a peptide, drug, or dye), researchers can specifically label and visualize its target in living systems by reacting it with a tetrazine-functionalized partner.
A prominent application is in Positron Emission Tomography (PET), a non-invasive imaging technique. rsc.org Scientists have developed ¹⁸F-labeled oxoTCO probes for PET imaging. nih.govudel.edu These probes can be rapidly conjugated to tetrazine-modified targeting vectors (like peptides that bind to cancer cells) just prior to injection, allowing for high-contrast imaging of tumors. nih.govrsc.org The hydrophilicity of oxoTCO leads to faster clearance and significantly higher tumor-to-background ratios compared to more hydrophobic TCO derivatives. nih.gov
Furthermore, TCO-based probes have been designed for various other applications:
Fluorescent Labeling: TCOs can be conjugated to fluorophores to create probes for live-cell imaging. nih.govrsc.org
Protein Modification Probes: Sulfenic acid modifying trans-cycloocten-5-ol (SAM-TCO) probes have been developed to trap transient sulfenic acid modifications on proteins within living cells. udel.edu
Peptidoglycan Labeling: Probes incorporating TCO have been used to visualize the bacterial cell wall, enabling studies on antibiotic resistance. rsc.org
The synthesis of these sophisticated tools often starts from simple cyclooctene precursors, such as (E)-cyclooct-4-enol, which can be readily modified to introduce the desired functionality for bioorthogonal applications. medkoo.comsigmaaldrich.com
Applications in Site-Specific Labeling and Imaging Technologies (e.g., proteins, DNA)
The unique strained ring system of this compound derivatives, particularly trans-cyclooctenes (TCOs), has positioned them as crucial reagents in bioorthogonal chemistry. These applications primarily leverage the inverse-electron-demand Diels-Alder (IEDDA) reaction, a rapid and highly selective "click" chemistry reaction between a strained dienophile (the TCO) and an electron-deficient diene (typically a 1,2,4,5-tetrazine). nih.govsigmaaldrich.comresearchgate.net This reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for studying biological processes in living systems. sigmaaldrich.comprecisepeg.com
Protein Labeling: Researchers have developed methods to incorporate derivatives of this compound into proteins at specific sites. One approach involves the design of unnatural amino acids (UAAs) bearing a TCO moiety. For instance, two isomers of (E)-2-(cyclooct-4-en-1-yloxyl)-ethanol tyrosine (DS1 and DS2), derived from the corresponding cyclooctenol, have been genetically encoded into proteins in E. coli. nih.gov These TCO-functionalized proteins can then be rapidly and efficiently labeled with fluorescently tagged tetrazines. This strategy has demonstrated exceptionally fast conjugation rates and high labeling efficiencies, enabling the precise attachment of probes for imaging and analysis. nih.gov The reaction's speed is critical for studying dynamic biological processes. researchgate.net
DNA Labeling and Imaging: The principles of TCO-tetrazine ligation have been extended to the labeling of nucleic acids. Scientists have synthesized deoxycytidine triphosphate (dCTP) analogues modified with a trans-cyclooct-4-en-1-oxy- (4-TCO) group. acs.org These modified nucleotides can be incorporated into genomic DNA during replication in live cells. Subsequent introduction of a tetrazine-conjugated fluorophore triggers the IEDDA reaction, allowing for the specific staining and imaging of newly synthesized DNA. This method provides a rapid and operationally simple tool for monitoring the cell cycle and DNA synthesis in real-time within living cells, overcoming the limitations of previous techniques that required cell fixation. acs.org
| Application | Cyclooctene Derivative | Bioorthogonal Reaction | Target Biomolecule | Key Research Finding | Reference |
|---|---|---|---|---|---|
| Site-Specific Protein Labeling | (E)-2-(cyclooct-4-en-1-yloxyl)ethanol tyrosine (DS1/DS2) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Proteins in E. coli | Extremely fast conjugation reaction rates (0.6–2.9 × 10⁵ M⁻¹s⁻¹) and high labeling efficiency (~97%). nih.gov | nih.gov |
| Live Cell DNA Imaging | trans-cyclooct-4-en-1-oxy-dCTP (dC4TCOTP) | IEDDA Click Reaction | Genomic DNA | Enabled efficient staining and imaging of DNA synthesis in live cells in as little as 15 minutes. acs.org | acs.org |
| General Bio-conjugation | (E)-Cyclooct-4-enol | Strain-Promoted Cycloaddition | Tetrazine-functionalized biomolecules | Serves as a precursor to hydroxyl-modified TCO derivatives used for catalyst-free, stable covalent linkage in biological labeling and imaging. sigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
Applications in Polymer Chemistry
This compound and its derivatives are valuable monomers in polymer science, primarily through Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique that allows for the synthesis of polymers with well-controlled architectures and functionalities. chinesechemsoc.orgresearchgate.net The strained cyclooctene ring is readily opened by common catalysts, such as Grubbs catalysts, to form linear polymers. vulcanchem.comresearchgate.net
The ketone functional group in this compound provides a handle for further modification or for imparting specific properties to the resulting polymer. For example, the ROMP of 5-oxo-functionalized cyclooctene (this compound) in the presence of a chain-transfer agent has been used to create α,ω-di-functionalized polyolefins. rsc.org
More complex monomers derived from cyclooct-4-en-1-ol (the reduction product of the ketone) have been used to create advanced functional materials. In one study, cyclooct-4-en-1-yl-11-(2-ethylhexanamido)undecanoate (COEU) was used as a monomer in ROMP to produce a cross-linked polyolefin elastomer. chinesechemsoc.org This material exhibited both autonomous self-healing capabilities and mechanochemiluminescence (emitting light in response to mechanical stress), demonstrating the potential for creating smart, self-reporting materials. chinesechemsoc.org In another application, monomers like cyclooct-4-en-1-ylmethyl methanesulfonate (B1217627) were polymerized via ROMP, and the resulting polymer was functionalized to create polymer brushes with high molar mass. researchgate.net
| Monomer Derived from this compound | Polymerization Method | Catalyst Type | Resulting Polymer Type | Key Feature/Application | Reference |
|---|---|---|---|---|---|
| 5-Oxo-cyclooctene | Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based | Telechelic Poly(5-Oxo-cyclooctene) | Synthesis of polymers with functional groups at both ends. rsc.org | rsc.org |
| Cyclooct-4-en-1-yl-11-(2-ethylhexanamido)undecanoate (COEU) | ROMP | Grubbs' 3rd Generation | Cross-linked Polyolefin Elastomer | Autonomous self-healing and mechanochemiluminescence. chinesechemsoc.org | chinesechemsoc.org |
| Cyclooct-4-en-1-ylmethyl methanesulfonate | ROMP | Grubbs' 1st Generation | Polymer Brush Precursor | Allowed for post-polymerization functionalization to yield high molar mass polymer brushes. researchgate.net | researchgate.net |
Integration into Catalytic Systems
Beyond its role as a monomer, this compound and its derivatives can be integrated into transition metal catalytic systems, either as a direct ligand or as part of a larger catalyst support structure. The interaction of the cyclooctene moiety with metal centers is a key feature in these applications.
A direct example of its role as a ligand is the synthesis of the cationic PCP nickel complex, [Ni(PCP-iPr)(cyclooct-4-en-1-yl)]PF₆. acs.org In this complex, the cyclooct-4-en-1-yl group, formed from the precursor, is directly bonded to the nickel center. The synthesis involves the reaction of a pincer ligand precursor with [Ni(COD)₂] (where COD is 1,5-cyclooctadiene), resulting in the formation of this stable organometallic complex. Such complexes are of interest in the development of new catalysts for a variety of organic transformations. acs.org
Derivatives of this compound have also been used to construct catalyst supports. For instance, tris(cyclooct-4-en-1-yloxy)methylsilane, a cross-linking agent derived from cyclooct-4-en-1-ol, was used in a ROMP reaction to create a porous polymeric monolith. researchgate.net This monolith served as a support for platinum (Pt) nanoparticles. The resulting supported catalyst was effective for the hydrosilylation of olefins under both batch and continuous flow conditions, demonstrating how the cyclooctene framework can be used to build robust and reusable catalytic systems. researchgate.net
| System Type | Cyclooctenone Derivative/Role | Metal Center | Catalytic Application | Key Research Finding | Reference |
|---|---|---|---|---|---|
| Organometallic Complex | cyclooct-4-en-1-yl (as a ligand) | Nickel (Ni) | Catalyst Precursor | Formation of a stable cationic PCP nickel cyclooct-4-en-1-yl complex. acs.org | acs.org |
| Supported Nanoparticle Catalyst | tris(cyclooct-4-en-1-yloxy)methylsilane (as a cross-linker for the support) | Platinum (Pt) | Olefin Hydrosilylation | Creation of a ROMP-derived monolithic support for Pt nanoparticles, enabling efficient catalysis. researchgate.net | researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Highly Stereoselective Synthetic Methodologies
The demand for enantiomerically pure and stereochemically complex molecules for applications in pharmaceuticals and materials science is a significant driver for the development of new synthetic methods. For cyclooct-4-en-1-one derivatives, a key focus is on achieving high levels of stereocontrol.
Recent research has demonstrated the utility of various strategies to this end. For instance, a diastereoselective synthesis of trans-cyclooctenes has been achieved through the stereocontrolled 1,2-addition of nucleophiles to trans-cyclooct-4-en-one. sfu.ca This method is particularly valuable as it addresses the challenge of poor diastereoselectivity often encountered in other synthetic routes. nih.govresearchgate.net Additionally, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized cyclohexanes, a methodology that shows promise for adaptation to cyclooctenone systems. acs.org Lipase-catalyzed kinetic resolutions also offer a biocatalytic approach to obtaining enantiomerically enriched cyclooctene (B146475) derivatives. mdpi.com
Future efforts will likely concentrate on the discovery of novel chiral catalysts and reagents that can provide even higher levels of enantioselectivity and diastereoselectivity. The development of catalytic systems that can tolerate a wider range of functional groups on the cyclooctenone ring will also be crucial for expanding the synthetic utility of these building blocks. The table below summarizes some of the recent methodologies for the stereoselective synthesis of this compound derivatives.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | Stereoselectivity | Reference |
| Ring-Closing Metathesis | Grubbs' Catalyst | Diene precursor | Difluorinated cyclooctenone | - | - | rsc.orgresearchgate.net |
| Nucleophilic Addition | LiAlH₄ | trans-cyclooct-4-en-one | axial-5-hydroxy-trans-cyclooctene | - | Single diastereomer | sfu.ca |
| Claisen Rearrangement | - | Allylic vinyl ether | Annulated 4-cyclooctenone | - | Stereospecific | acs.org |
| Kinetic Resolution | Immobilized CaLB lipase (B570770) | (Z)-cyclooct-5-ene-1,2-diol | (1S,2S)-diacetate | 20 | >99% ee | mdpi.com |
| Intramolecular Nicholas Reaction | BF₃·Et₂O | Propargylic alcohol with Co₂(CO)₈ | Strained cyclooctyne | Good | (R) configuration | researchgate.net |
Exploration of Undiscovered Catalytic Transformations Involving this compound
While established catalytic reactions of this compound, such as conjugate additions and hydrogenations, are well-documented, there is a growing interest in uncovering novel catalytic transformations that can lead to new molecular architectures.
One emerging area is the use of transition metal catalysis to effect unconventional cycloadditions and rearrangements. For example, rhodium complexes have been shown to catalyze [5+2+1] cycloaddition reactions to construct the this compound core. frontiersin.org Another novel transformation is the platinum(II)-mediated decarbonylation of cyclooctanone (B32682), which suggests the potential for similar reactivity with unsaturated analogues like this compound. whiterose.ac.uk Furthermore, metalloradical catalysis, utilizing cobalt(II) complexes, presents a new frontier for controlling the reactivity and selectivity of radical reactions, which could be applied to the functionalization of the cyclooctenone scaffold. nih.gov
Future research will likely focus on exploring the reactivity of this compound with a broader range of transition metal catalysts and ligand systems. The aim will be to discover new catalytic cycles that can enable previously inaccessible transformations, such as C-H activation, cross-coupling reactions at various positions of the ring, and novel cycloaddition cascades.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting the outcomes of chemical reactions. For a conformationally flexible molecule like this compound, computational models are particularly valuable for predicting reactivity and stereoselectivity.
Density Functional Theory (DFT) has been successfully employed to rationalize the diastereoselectivity of nucleophilic additions to trans-cyclooct-4-en-one, with calculations accurately predicting the preferential formation of the axial product. nih.govresearchgate.net DFT studies have also been used to elucidate the mechanisms of complex reactions, such as the intramolecular Diels-Alder reaction of cyclooctatrienone derivatives. univie.ac.at Beyond DFT, machine learning and other artificial intelligence approaches are emerging as powerful tools for predicting chemical reactivity and identifying promising reaction conditions. nih.govrsc.org These models can be trained on large datasets of known reactions to predict the outcomes of new transformations with increasing accuracy. univie.ac.at
The future of computational modeling in this area will involve the development of more sophisticated and accurate predictive models. This will require the integration of high-level quantum mechanical calculations with machine learning algorithms to create tools that can reliably predict not only the major product of a reaction but also the distribution of stereoisomers. Such predictive power will be instrumental in guiding the design of new stereoselective synthetic methods and in the rational design of novel catalytic transformations.
Expanding Applications in Chemical Biology and Material Science through New Derivatives
The unique reactivity of strained cyclooctene derivatives, particularly trans-cyclooctenes, has made them invaluable tools in chemical biology. Their rapid and specific reaction with tetrazines in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry," allows for the bioorthogonal labeling and imaging of biomolecules in living systems. nih.govnih.gov Derivatives of this compound are key precursors to these powerful chemical biology probes. researchgate.net
In the realm of material science, cyclooctene-based monomers are being explored for the synthesis of novel polymers. A particularly exciting area is the development of chemically recyclable polymers, which can be depolymerized back to their monomeric units, offering a solution to plastic waste. vulcanchem.com The functionalization of this compound can lead to monomers that, when polymerized, result in materials with tailored properties, such as specific optical or electronic characteristics. researchgate.net There is also growing interest in bio-based polymers derived from renewable resources, and functionalized cyclooctenones could serve as valuable monomers in this context. mdpi.comresearchgate.net
Future research will undoubtedly focus on the synthesis of new this compound derivatives with enhanced properties for specific applications. In chemical biology, this will involve creating derivatives with improved reaction kinetics, greater stability, and better cell permeability for more effective in vivo imaging and diagnostics. In material science, the focus will be on designing and synthesizing functionalized cyclooctenone monomers that can be polymerized to create advanced materials, including smart polymers, biodegradable plastics, and materials for electronic applications. preprints.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cyclooct-4-en-1-one, and how can researchers optimize reaction yields?
- Methodological Approach : Begin with ring-closing metathesis or oxidation of cyclooct-4-enol (a structurally related alcohol) using catalysts like Grubbs’ catalyst or oxidizing agents such as Jones reagent. Optimize yields by adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) and monitoring progress via thin-layer chromatography (TLC) .
- Data Considerations : Report yields, purity (via GC-MS or HPLC), and spectroscopic confirmation (NMR, IR) in the main manuscript, with raw data in supplementary materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Approach : Use H and C NMR to confirm the ketone group and double-bond position. IR spectroscopy identifies carbonyl stretching (~1700 cm). Mass spectrometry (MS) verifies molecular weight. For purity, combine HPLC with differential scanning calorimetry (DSC) .
- Data Contradictions : Address discrepancies in spectral data by cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. How does the conformation of this compound influence its reactivity in Diels-Alder reactions?
- Methodological Approach :
Perform conformational analysis using density functional theory (DFT) to identify stable ring conformers.
Compare experimental kinetic data (e.g., rate constants under varying diene electronic profiles) with computational predictions.
Use X-ray crystallography to resolve stereochemical outcomes .
- Data Challenges : Address contradictions between computational models and experimental results by revisiting solvent effects or entropy calculations .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
- Methodological Approach :
Conduct comparative calorimetry (e.g., bomb calorimetry) under standardized conditions.
Validate purity via multiple methods (e.g., GC-MS, elemental analysis).
Reconcile discrepancies using ab initio calculations (e.g., Gaussian software) and systematic error analysis .
- Framework Application : Structure the study using a modified PICOT format:
- P (Problem): Discrepancies in thermodynamic data.
- I (Intervention): Multi-method validation.
- C (Comparison): Literature vs. experimental values.
- O (Outcome): Standardized reference data.
- T (Time): Study duration for reproducibility .
Q. How can researchers design a comparative study of this compound’s reactivity with analogous cyclic enones (e.g., cyclohexenones)?
- Methodological Approach :
Select a reaction (e.g., nucleophilic addition) and control variables (solvent, temperature).
Use kinetic profiling (e.g., UV-Vis spectroscopy) to compare rates.
Apply multivariate analysis to isolate ring-size effects from electronic factors .
- Data Presentation : Tabulate rate constants, activation parameters, and computational insights (e.g., Fukui indices for electrophilicity) .
Methodological Frameworks for Rigorous Research
Q. How to formulate a focused research question for studying this compound’s biological activity?
- Adapted PICOT Framework :
- P (Population): Target organism/cell line.
- I (Intervention): this compound concentration/delivery method.
- C (Comparison): Positive/negative controls.
- O (Outcome): Quantified bioactivity (e.g., IC).
- T (Time): Exposure duration .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Methodological Approach :
Use principal component analysis (PCA) to reduce dimensionality of SAR data.
Apply machine learning (e.g., random forest regression) to predict bioactivity.
Validate models with leave-one-out cross-validation .
Tables for Data-Driven Research
Table 1 : Comparison of Synthetic Routes for this compound
| Method | Catalyst/Oxidant | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ring-closing metathesis | Grubbs’ Gen 2 | 65 | 98 | |
| Oxidation of cyclooctenol | Jones reagent | 72 | 95 |
Table 2 : Key Spectroscopic Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| H NMR | δ 2.45 (t, 2H, COCH) | Ketone adjacent to double bond |
| IR | 1705 cm | C=O stretch |
| MS | m/z 124 (M) | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
